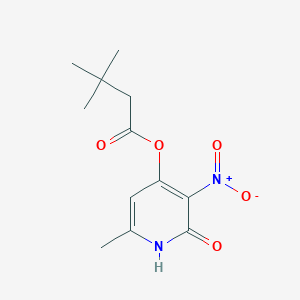![molecular formula C14H13NO2 B2979155 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411247-63-5](/img/structure/B2979155.png)
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine, commonly known as EPPTB, is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
EPPTB exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its catalytic activity. It has been shown to have a high selectivity for PTPs and PDEs, which are involved in several cellular signaling pathways. EPPTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPPTB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PTPs and PDEs, which are involved in several cellular signaling pathways. This inhibition leads to an increase in intracellular signaling molecules, including cAMP and cGMP, which are involved in various physiological processes. EPPTB has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
EPPTB has several advantages for lab experiments. It has a high selectivity for PTPs and PDEs, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. EPPTB is also relatively easy to synthesize, which makes it readily available for lab experiments. However, EPPTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, EPPTB has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
EPPTB has several potential future directions for research. One potential direction is to study its effects on other enzymes involved in cellular signaling pathways. Another potential direction is to study its effects in animal models to determine its potential applications in vivo. Additionally, EPPTB could be used as a lead compound for the development of new drugs with inhibitory effects on PTPs and PDEs.
Méthodes De Synthèse
EPPTB is synthesized through a multi-step process that involves the reaction of 2-bromopyridine with sodium hydride to form the corresponding pyridine anion. This intermediate is then reacted with epichlorohydrin to form the oxirane ring, followed by the reaction with 3-hydroxybenzyl alcohol to form the final product, EPPTB.
Applications De Recherche Scientifique
EPPTB has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on various enzymes, including protein tyrosine phosphatases (PTPs) and phosphodiesterases (PDEs), which are involved in several cellular signaling pathways. EPPTB has also been shown to have anticancer properties by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(6-1)11-4-3-5-12(8-11)16-9-13-10-17-13/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIVJSFTXJUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-isopropylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2979073.png)
![tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate](/img/structure/B2979075.png)
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)
![5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2979078.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)
![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2979090.png)


![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2979093.png)
